molecular formula C18H28N2O B2712776 N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide CAS No. 955528-41-3

N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide

Cat. No.: B2712776
CAS No.: 955528-41-3
M. Wt: 288.435
InChI Key: AQFQJYVJQNGUQA-UHFFFAOYSA-N
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Description

“N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide” is a chemical compound with the CAS Number: 1119452-38-8 . Its molecular weight is 258.41 .


Synthesis Analysis

The synthesis of highly substituted tetrahydroquinolines, such as the compound , has been reported to involve a three-component cascade reaction . This involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C17H26N2/c1-2-19-11-5-6-15-12-14 (9-10-17 (15)19)13-18-16-7-3-4-8-16/h9-10,12,16,18H,2-8,11,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The synthesis of this compound involves a cascade reaction, which is a sequence of reactions where the product of one reaction serves as the reactant for the next . This includes the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by the aza-Michael–Michael addition with 2-alkenyl anilines .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 258.41 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Functionalization Techniques

Research in this area explores various synthetic routes and functionalization techniques for compounds related to N-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)pivalamide. For instance, studies have demonstrated methods for lateral lithiation of related compounds, leading to the synthesis of tetrahydroisoquinolines with potential for further chemical modifications (Smith, El‐Hiti, & Hegazy, 2010). Additionally, metal-free synthesis techniques have been explored for constructing 3-arylquinolin-2-one derivatives, showcasing innovative approaches to bond formation and aryl migration (Liu et al., 2013; Liu et al., 2016).

Applications in Catalysis and Cyclization Reactions

Several studies have highlighted the use of related compounds in catalysis and cyclization reactions. For example, cobalt-catalyzed cyclization of benzamides with alkynes has been reported, offering a facile route to isoquinolone derivatives (Manoharan & Jeganmohan, 2018). This demonstrates the potential of such compounds in synthesizing complex structures that could have pharmacological applications.

Potential Bioactive Properties

Research has also delved into the synthesis of compounds that might exhibit bioactive properties, such as antitumor activities. The synthesis of functionalized quinazoline entities suggests the exploration of these compounds for their potential medicinal properties (Yao-wu, 2008). This aligns with the broader interest in tetrahydroquinoline and related structures for their diverse biological activities.

Advanced Material Applications

Beyond pharmacological interests, research into related compounds extends to advanced materials. For instance, the study on low-temperature imidized polyimide with curing accelerators touches on the potential of quinoline derivatives in the electronics packaging industry, showcasing the versatility of these compounds in various scientific applications (Huang et al., 2020).

Safety and Hazards

The compound is labeled as an irritant . More detailed safety information and hazards can be found in the Material Safety Data Sheet (MSDS) .

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields such as pharmaceuticals, pesticides, antioxidants, and photosensitizers . Additionally, more research could be conducted to understand its mechanism of action and to uncover more of its physical and chemical properties.

Properties

IUPAC Name

N-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-5-20-12-6-7-15-13-14(8-9-16(15)20)10-11-19-17(21)18(2,3)4/h8-9,13H,5-7,10-12H2,1-4H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFQJYVJQNGUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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